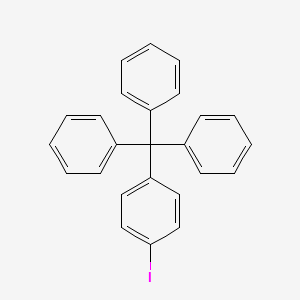

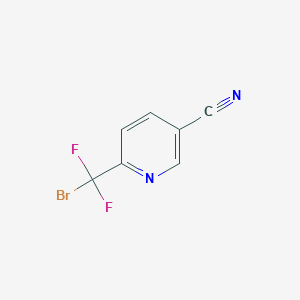

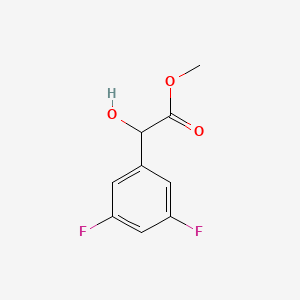

![molecular formula C11H9ClF3NO B3040543 4-[(3-Chlorobenzyl)amino]-1,1,1-trifluorobut-3-en-2-one CAS No. 215519-29-2](/img/structure/B3040543.png)

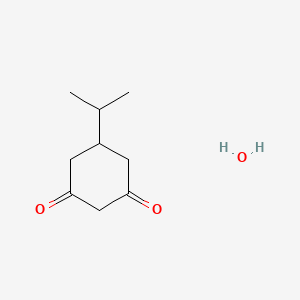

4-[(3-Chlorobenzyl)amino]-1,1,1-trifluorobut-3-en-2-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of tert-butyl 3-aminopropanoate with 4-chlorobenzaldehyde. The reaction proceeds via an imine formation, followed by cyclization to yield the final product. Detailed synthetic pathways and conditions can be found in relevant literature .

Applications De Recherche Scientifique

Synthesis of Trifluoromethylated Heterocycles

Researchers have developed methods for synthesizing intermediate 4-dialkylamino-1,1,1-trifluorobut-3-ene-2-ones, which are pivotal in producing pyrroles and other bicyclic heteroaromatics with trifluoromethyl substitution. These compounds are obtained through cyclizations that may involve simple dehydration or decarboxylation, demonstrating the versatility of trifluoromethylated enones in heterocyclic chemistry (Andrew & Mellor, 2000).

Novel Modes of Isomerization and Cyclization

Another study highlights the conversion of N-ethylidene-tert-butylamine to 4-tert-butylamino-1,1,1-trifluorobut-3-en-2-one, which, upon treatment with anilines, undergoes amino substituent exchange and, when heated in the presence of phosphoryl trichloride, results in 2-(trifluoromethyl)quinolines through an N -> ortho shift and cyclization process (Keller & Schlosser, 1996).

Antimicrobial Activity Screening

The synthesis and screening of various 2-alkyl(aryl)-7-chloro-6-fluoro-4-(trifluoromethyl)-quinolines and their phenylacetylene derivatives, derived from (Z)-4-((3-chloro-4-fluorophenyl)amino)-1,1,1-trifluorobut-3-en-2-ones, were examined for antimicrobial activity. Despite the innovative approach, these compounds did not show significant results against bacteria and fungi at the tested concentrations (Bonacorso et al., 2018).

Peptide Synthesis Applications

The potential of 4,4,4-trifluoro-3-oxo-1-butenyl groups as protective groups for the N-H terminal of amino acids in peptide synthesis was explored. This study suggests that amino acids can react with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one to yield N-protected amino acids, which are pivotal in the formation of peptide bonds without racemization (Gorbunova et al., 1991).

Conformational and Docking Studies

An investigation into triazole derivatives, specifically those synthesized with variations of the chlorobenzyl group, focused on their structural aspects, chemical reactivity, and potential inhibitory activity against tuberculosis through molecular docking analyses. These studies provide insights into the structure-activity relationships and potential pharmaceutical applications of such compounds (Kumar et al., 2021).

Mécanisme D'action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Related compounds have been shown to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the compound’s interaction with its targets.

Biochemical Pathways

Similar compounds have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Propriétés

IUPAC Name |

(E)-4-[(3-chlorophenyl)methylamino]-1,1,1-trifluorobut-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClF3NO/c12-9-3-1-2-8(6-9)7-16-5-4-10(17)11(13,14)15/h1-6,16H,7H2/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRJAHSTRGCYEF-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNC=CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)CN/C=C/C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Chlorobenzyl)amino]-1,1,1-trifluorobut-3-en-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.